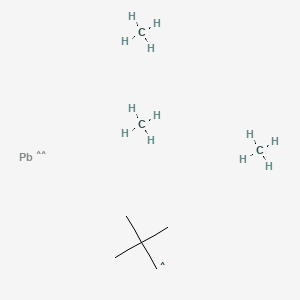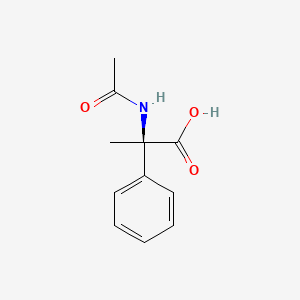
(2R)-2-Acetamido-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Acetamido-2-phenylpropanoic acid: is a derivative of the amino acid phenylalanine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is part of the class of N-acyl-alpha-amino acids, which are known for their biological significance and applications in various fields such as medicine, nutrition, and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Unsaturated Azlactones: One common method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution using Raney nickel under pressure.
N-Acetylation Reaction: Another method involves the reaction of L-phenylalanine with acetic anhydride.
Industrial Production Methods: Industrial production of (2R)-2-Acetamido-2-phenylpropanoic acid often involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
N-Acetylation: The primary reaction is the acetylation of the amino group of phenylalanine using acetic anhydride.
Esterification: (2R)-2-Acetamido-2-phenylpropanoic acid can undergo esterification reactions, such as with methanol using Mukaiyama’s reagent.
Common Reagents and Conditions:
Acetic Anhydride: Used for acetylation reactions.
Mukaiyama’s Reagent: Used for esterification reactions.
Raney Nickel: Used as a catalyst in hydrogenation reactions.
Major Products:
This compound: The primary product of acetylation.
This compound methyl ester: Formed through esterification with methanol.
Scientific Research Applications
Chemistry:
Synthesis of Peptides: (2R)-2-Acetamido-2-phenylpropanoic acid is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology:
Metabolic Studies: It is used in studies related to amino acid metabolism and enzyme activity.
Medicine:
Drug Development: It serves as a precursor in the synthesis of various pharmaceutical compounds, including anti-inflammatory drugs.
Industry:
Nutritional Supplements: Used in the production of dietary supplements and artificial sweeteners like aspartame.
Mechanism of Action
Molecular Targets and Pathways: (2R)-2-Acetamido-2-phenylpropanoic acid exerts its effects primarily through its role in metabolic pathways involving amino acids. It acts as a substrate for enzymes like phenylalanine N-acetyltransferase, which catalyzes its formation . Additionally, long-chain N-acylated derivatives of phenylalanine can influence mitochondrial respiration and glucose homeostasis .
Comparison with Similar Compounds
- N-acetyl-L-tyrosine
- N-acetyl-L-tryptophan
- N-acetyl-L-histidine
Uniqueness: (2R)-2-Acetamido-2-phenylpropanoic acid is unique due to its specific structure and the biological roles it plays. Unlike other N-acylated amino acids, it is involved in the synthesis of aspartame and has distinct applications in drug development and metabolic studies .
By understanding the synthesis, reactions, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Properties
CAS No. |
16707-49-6 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.229 |
IUPAC Name |
(2R)-2-acetamido-2-phenylpropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)/t11-/m1/s1 |
InChI Key |
QZMOGBLDXPANBR-LLVKDONJSA-N |
SMILES |
CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




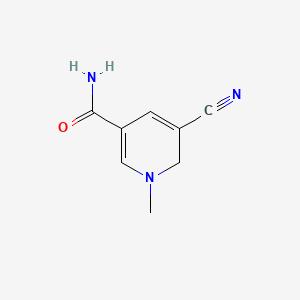
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)
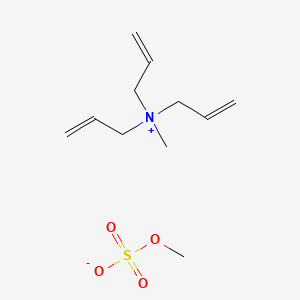
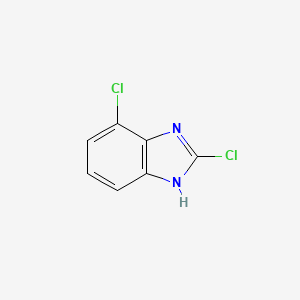
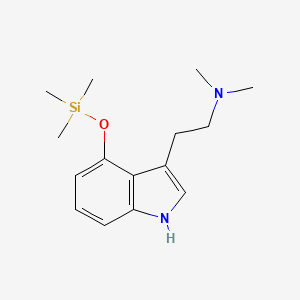
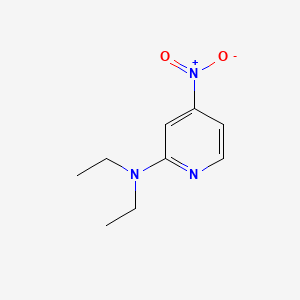

![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)

![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
